molecular formula C21H22N4O3 B2533573 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide CAS No. 1795418-94-8

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide

Cat. No.: B2533573
CAS No.: 1795418-94-8
M. Wt: 378.432
InChI Key: KQSBWLUHVRANOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide is a structurally complex compound featuring a benzodioxin core fused to a pyrazole ring and a 3-(dimethylamino)benzamide moiety. The 3-(dimethylamino)benzamide substituent introduces a polar, basic group that may enhance solubility and influence receptor binding through hydrogen bonding or charge interactions.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-24(2)17-7-5-6-15(10-17)21(26)23-16-11-22-25(12-16)13-18-14-27-19-8-3-4-9-20(19)28-18/h3-12,18H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSBWLUHVRANOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone under basic conditions.

    Coupling Reaction: The benzodioxin and pyrazole intermediates are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Benzamide Group: The final step involves the reaction of the coupled intermediate with 3-(dimethylamino)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a dihydropyrazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted benzamides and pyrazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzodioxin compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the pyrazole moiety enhances the selectivity and potency against specific cancer cell lines .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .

3. Enzyme Inhibition
Research indicates that the compound can act as an inhibitor for several enzymes related to metabolic disorders. For example, it has been tested against α-glucosidase and acetylcholinesterase, showing potential in managing diabetes and Alzheimer's disease .

Case Study: Antidiabetic Potential
A study focused on the synthesis of related compounds demonstrated significant inhibition of α-glucosidase activity, suggesting potential use in diabetes management. The mechanism involved competitive inhibition, which could lead to reduced postprandial glucose levels .

Case Study: Neuroprotective Effects
Another investigation explored the neuroprotective effects of derivatives containing the benzodioxin structure. These compounds were evaluated in animal models for their ability to improve cognitive function and reduce neuroinflammation, indicating therapeutic potential in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the benzodioxin or pyrazole rings can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.

Derivative Biological Activity Mechanism of Action
Compound AAnticancerApoptosis induction
Compound BAnti-inflammatoryCytokine inhibition
Compound CAntidiabeticEnzyme inhibition

Mechanism of Action

The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxin ring can interact with hydrophobic pockets, while the pyrazole and benzamide groups can form hydrogen bonds and electrostatic interactions with active sites. These interactions can lead to the inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Dimethylamino vs.
  • Pyridyl vs.
  • Amino vs. Dimethylamino: The 4-aminobenzamide in lacks the methyl groups of the target’s dimethylamino substituent, reducing steric hindrance and altering charge distribution .

Pharmacological and Functional Insights

  • Receptor Binding: The dimethylamino group in the target compound may mimic tertiary amines in receptor-binding motifs (e.g., serotonin or dopamine receptors), whereas the ethylthio analog () could exhibit divergent selectivity due to sulfur’s electronegativity .
  • Crystallographic Analysis : Structural determination using SHELX software () reveals that the benzodioxin-pyrazole framework adopts a planar conformation, facilitating stacking interactions absent in bulkier analogs like ’s pyridyl derivative .

Biological Activity

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(dimethylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a benzodioxin moiety, and a dimethylamino group. Its molecular formula is C19_{19}H22_{22}N4_{4}O2_{2}, with a molecular weight of approximately 342.41 g/mol.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of appropriate precursors to form the pyrazole structure.
  • Introduction of the Benzodioxin Moiety : This is achieved through specific coupling reactions that attach the benzodioxin group to the pyrazole.
  • Final Modification : The incorporation of the dimethylamino group is performed to enhance biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds reduce mTORC1 activity and increase autophagy at basal levels, suggesting their role as autophagy modulators with potential anticancer effects .

Enzyme Inhibition

Studies have demonstrated that related compounds can act as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. This activity is crucial for developing therapeutic agents for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The enzyme inhibitory potential highlights the compound's versatility in targeting multiple pathways involved in disease progression .

Study on mTORC1 Activity

In a study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds not only reduced mTORC1 reactivation following nutrient deprivation but also impaired autophagic flux under starvation conditions. This suggests that they may selectively target cancer cells under metabolic stress while sparing normal cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar compounds to optimize their biological activity. Compounds with specific substitutions on the pyrazole or benzodioxin moieties exhibited enhanced potency against cancer cells, leading to further investigations into their mechanisms of action .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

  • Methodological Answer : A combination of single-crystal X-ray diffraction (XRD) and spectroscopic techniques (e.g., 1H^1H/13C^{13}C-NMR, IR) is essential. For XRD refinement, use SHELXL to resolve torsional ambiguities and hydrogen bonding networks, leveraging its robust constraints for small-molecule systems . Hirshfeld surface analysis (via CrystalExplorer) can quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to validate supramolecular packing .

Q. What synthetic strategies are effective for assembling the 2,3-dihydro-1,4-benzodioxin and pyrazole moieties in this compound?

  • Methodological Answer : Key steps include:

  • Mannich reactions to functionalize the pyrazole core (e.g., alkylation of 1H-pyrazol-4-amine derivatives) .
  • Nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to attach the benzodioxin-methyl group .
  • Final amide coupling (e.g., EDC/HOBt-mediated) between the pyrazole intermediate and 3-(dimethylamino)benzoic acid .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as ambiguous hydrogen bonding or torsional strain?

  • Methodological Answer :

  • SHELXL refinement : Apply restraints to problematic torsional angles (e.g., benzodioxin-methyl linkage) and use TWIN commands for twinned crystals .
  • Comparative Hirshfeld analysis : Quantify interaction discrepancies (e.g., H-bond donor/acceptor ratios) between experimental data and DFT-optimized structures .
  • Temperature-dependent XRD : Assess thermal motion effects on bond angles to distinguish static disorder from dynamic flexibility .

Q. What computational approaches predict intermolecular interaction patterns and stability in supramolecular assemblies of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry (B3LYP/6-311G**) and calculate electrostatic potential surfaces to identify H-bonding hotspots .
  • Molecular docking : Probe ligand-receptor interactions (e.g., with BRAF kinase mutants) using AutoDock Vina, guided by pharmacophore features of the dimethylaminobenzamide group .
  • Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., DMSO/water) on aggregation behavior using GROMACS, focusing on π-π stacking of the benzodioxin ring .

Q. How do hydrogen-bonding motifs influence polymorphic outcomes during crystallization?

  • Methodological Answer :

  • Graph-set analysis : Classify H-bonding patterns (e.g., R22(8)R_2^2(8) motifs) using Mercury software to correlate with polymorph stability .
  • Solvent screening : Systematically vary solvents (e.g., ethanol vs. acetonitrile) and monitor crystallization kinetics to isolate metastable forms .
  • Thermal gravimetric analysis (TGA) : Assess polymorph stability by comparing dehydration enthalpies .

Data Analysis and Theoretical Frameworks

Q. How can researchers integrate this compound’s study into broader theoretical frameworks (e.g., supramolecular chemistry or drug design)?

  • Methodological Answer :

  • Link to Etter’s rules : Map H-bonding networks to predict cocrystal formation with complementary donors/acceptors (e.g., carboxylic acids) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., dimethylamino vs. nitro groups) with biological activity using QSAR models .
  • CRDC classification : Align research with RDF2050108 (process control in chemical engineering) for scale-up synthesis .

Notes on Evidence Utilization

  • Structural refinement tools (SHELX) and interaction analysis methods are validated by crystallography studies .
  • Synthetic protocols are inferred from analogous pyrazole-benzodioxin hybrids .
  • Computational methodologies derive from peer-reviewed case studies on supramolecular assemblies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.